2-(2-Chlorophenyl)-1,4-oxazepane
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Overview
Description
2-(2-Chlorophenyl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a chlorophenyl group attached to the oxazepane ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with ethylene oxide in the presence of a base, leading to the formation of the oxazepane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that promote the cyclization process while minimizing by-products is also common. Industrial methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1,4-oxazepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2-Chlorophenyl)-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1,4-oxazepane exerts its effects involves interactions with specific molecular targets. The presence of the chlorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1,4-diazepane
- 2-(2-Chlorophenyl)-1,4-thiazepane
- 2-(2-Chlorophenyl)-1,4-oxazine
Uniqueness
2-(2-Chlorophenyl)-1,4-oxazepane is unique due to the presence of both oxygen and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorophenyl group further enhances its properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-5-2-1-4-9(10)11-8-13-6-3-7-14-11/h1-2,4-5,11,13H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZNUVMMVJOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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